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Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

SIAIS164018, a potent proteolysis-targeting chimera (PROTAC) degrader. SIAIS164018 is

derived from the multi-kinase inhibitor Brigatinib and is designed to induce the degradation of

specific oncoproteins through the ubiquitin-proteasome system.

Introduction
SIAIS164018 is a novel PROTAC that effectively degrades not only Anaplastic Lymphoma

Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) with acquired resistance

mutations but also several oncoproteins implicated in metastasis, such as Focal Adhesion

Kinase (FAK), Pyk2, and PTK6.[1] It functions by recruiting the E3 ubiquitin ligase Cereblon to

these target proteins, leading to their ubiquitination and subsequent degradation by the

proteasome. This targeted protein degradation offers a promising therapeutic strategy to

overcome drug resistance and inhibit cancer cell migration and invasion.[1][2]

Mechanism of Action
SIAIS164018 is a heterobifunctional molecule. One end binds to the target protein (e.g., ALK,

EGFR, FAK), and the other end binds to the E3 ubiquitin ligase, Cereblon. This proximity

induces the ubiquitination of the target protein, marking it for degradation by the 26S

proteasome. This catalytic mechanism allows sub-stoichiometric concentrations of

SIAIS164018 to achieve significant degradation of target proteins.
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Caption: Mechanism of action of SIAIS164018.

Quantitative Data Summary
The following table summarizes the in vitro efficacy of SIAIS164018 in various cancer cell lines.
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Cell Line Target(s) Assay
Metric
(IC₅₀/DC₅₀)

Result Reference

SR (ALK-

positive)
ALK

Cell

Proliferation
IC₅₀ 2 nM [2][3][4]

293T (ALK

G1202R

over-

expressing)

ALK G1202R
Cell

Proliferation
IC₅₀ 21 nM [2][3][4]

H1975

(EGFR

L858R+T790

M)

EGFR

L858R+T790

M

Cell

Proliferation
IC₅₀ 42 nM [2][3][4]

Calu-1 (ALK-

negative)

Metastasis-

related

proteins

Cell Cycle

Arrest
-

G1 arrest at

100 nM
[2][3]

MDA-MB-231

(ALK-

negative)

Metastasis-

related

proteins

Cell Cycle

Arrest
-

G1 arrest at

100 nM
[2][3]

SR (ALK-

positive)

FAK, PYK2,

FER, RSK1,

GAK

Protein

Down-

regulation

-
Effective at

0.01-1000 nM
[2][3]

Calu-1 (ALK-

negative)

FAK, PYK2,

FER, RSK1,

GAK

Protein

Down-

regulation

-
Effective at

0.01-1000 nM
[2][3]

Experimental Protocols
The following are detailed protocols for cell culture and key assays to evaluate the effects of

SIAIS164018.

Protocol 1: General Cell Culture and Maintenance
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This protocol provides guidelines for the culture of Calu-1 and MDA-MB-231 cell lines, which

are commonly used to assess the anti-metastatic properties of SIAIS164018.

Materials:

Calu-1 (human lung carcinoma) or MDA-MB-231 (human breast adenocarcinoma) cells

Complete growth medium:

For Calu-1: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin.

For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA

Cell culture flasks (T-75)

Humidified incubator (37°C, 5% CO₂)

Procedure:

Thawing Cells:

1. Rapidly thaw the cryovial of cells in a 37°C water bath.

2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

3. Centrifuge at 1,000 rpm for 5 minutes.

4. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed

complete growth medium.

5. Transfer the cell suspension to a T-75 flask.
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6. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

Cell Maintenance and Passaging:

1. Monitor cell confluency daily.

2. When cells reach 80-90% confluency, aspirate the culture medium.

3. Wash the cell monolayer once with 5-10 mL of sterile PBS.

4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or

until cells detach.

5. Neutralize the trypsin by adding 7-8 mL of complete growth medium.

6. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

7. Perform a cell count using a hemocytometer or automated cell counter.

8. Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².

9. Change the culture medium every 2-3 days.

Protocol 2: Western Blot Analysis for Protein
Degradation
This protocol is for assessing the degradation of target proteins (e.g., FAK, PYK2) in response

to SIAIS164018 treatment.

Materials:

Cultured cells (e.g., Calu-1, MDA-MB-231)

SIAIS164018 (stock solution in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels and running buffer

PVDF membranes

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (specific to target proteins and loading control, e.g., GAPDH, β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

1. Seed cells in 6-well plates and allow them to adhere overnight.

2. Treat cells with various concentrations of SIAIS164018 (e.g., 0, 1, 10, 100, 1000 nM) for

the desired time (e.g., 16, 24, 48 hours).

3. Aspirate the medium and wash cells twice with ice-cold PBS.

4. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

5. Incubate the lysate on ice for 30 minutes.

6. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

7. Collect the supernatant containing the protein lysate.

Protein Quantification and Sample Preparation:

1. Determine the protein concentration of each lysate using a BCA assay.
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2. Normalize the protein concentrations and prepare samples by adding Laemmli sample

buffer and boiling at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting:

1. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

2. Run the gel until the dye front reaches the bottom.

3. Transfer the separated proteins to a PVDF membrane.

4. Block the membrane with blocking buffer for 1 hour at room temperature.

5. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Wash the membrane three times with TBST for 10 minutes each.

7. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Wash the membrane three times with TBST for 10 minutes each.

9. Develop the blot using an ECL substrate and capture the signal with an imaging system.

Protocol 3: Cell Viability Assay (MTT or similar)
This protocol measures the effect of SIAIS164018 on cell proliferation and viability.

Materials:

Cultured cells

SIAIS164018

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach

overnight.

Treat the cells with a serial dilution of SIAIS164018 for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC₅₀ value from the dose-response curve.

Protocol 4: Cell Migration and Invasion Assays
(Transwell Assay)
This protocol assesses the inhibitory effect of SIAIS164018 on cancer cell migration and

invasion.

Materials:

Transwell inserts (8 µm pore size)

24-well plates

Matrigel (for invasion assay)

Serum-free medium

Medium with chemoattractant (e.g., 10% FBS)

SIAIS164018

Cotton swabs
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Methanol

Crystal violet staining solution

Procedure:

For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and

allow it to solidify.

Starve the cells in serum-free medium for 24 hours.

Resuspend the starved cells in serum-free medium containing different concentrations of

SIAIS164018.

Add 500 µL of medium with chemoattractant to the lower chamber of the 24-well plate.

Add 100 µL of the cell suspension (containing SIAIS164018) to the upper chamber of the

Transwell insert.

Incubate for 24-48 hours.

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton

swab.

Fix the migrated/invaded cells on the lower surface of the membrane with methanol.

Stain the cells with crystal violet.

Count the number of stained cells in several random fields under a microscope.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for SIAIS164018-
Mediated Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405786#siais164018-experimental-protocol-for-
cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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